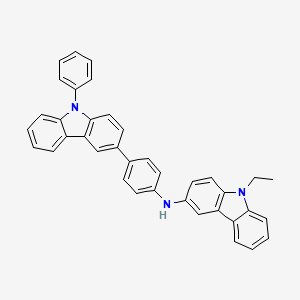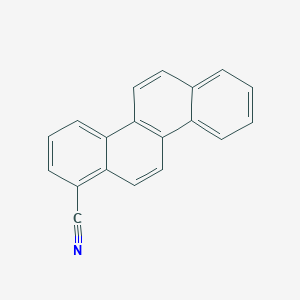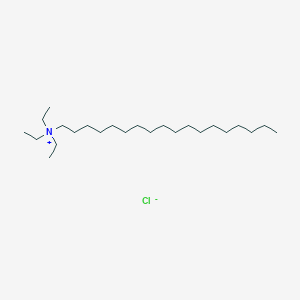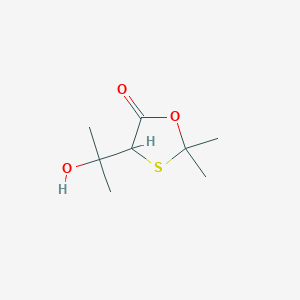
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a 1,3-oxathiolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable thiol and an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
化学反応の分析
Types of Reactions
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)phenol
- 4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is unique due to its 1,3-oxathiolan ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
特性
CAS番号 |
88802-44-2 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.26 g/mol |
IUPAC名 |
4-(2-hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O3S/c1-7(2,10)5-6(9)11-8(3,4)12-5/h5,10H,1-4H3 |
InChIキー |
WVPLQZVBHQPDMF-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(S1)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



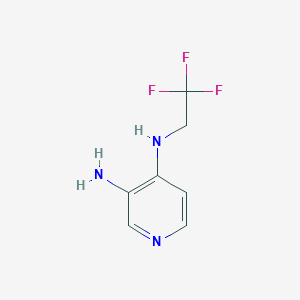
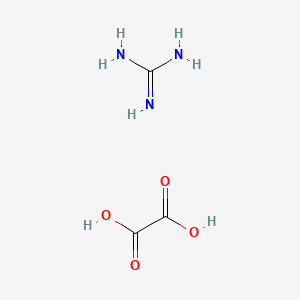
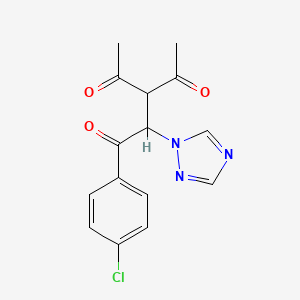
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
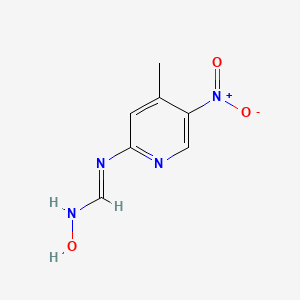
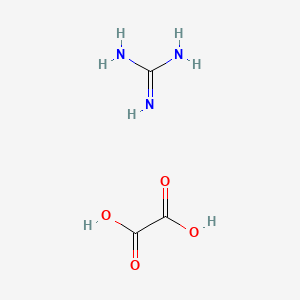
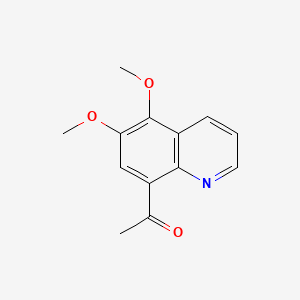
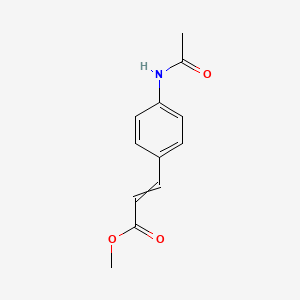

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
